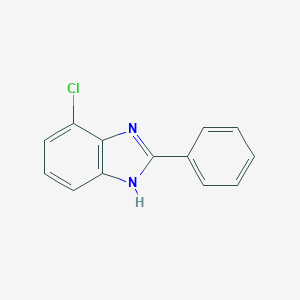
4-chloro-2-phenyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-phenyl-1H-benzimidazole is a useful research compound. Its molecular formula is C13H9ClN2 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Activities
The pharmacological potential of 4-chloro-2-phenyl-1H-benzimidazole and its derivatives has been extensively studied. Key activities include:
- Anticancer Activity : Benzimidazole derivatives exhibit potent antiproliferative effects against various cancer cell lines. For instance, compounds derived from benzimidazole have shown significant activity against leukemia cells, with studies indicating that certain derivatives can induce apoptosis in HL-60 cells, a human leukemia cell line .
- Antimicrobial Properties : Numerous studies have demonstrated the antibacterial and antifungal activities of benzimidazole derivatives. For example, compounds have been tested against Staphylococcus aureus and Candida albicans, showing varying degrees of effectiveness with minimum inhibitory concentration (MIC) values indicating their potency .
- Antiparasitic Effects : Benzimidazole compounds are recognized as effective antiparasitic agents. They are used clinically for treating infections caused by nematodes and other intestinal parasites. The World Health Organization endorses certain benzimidazole derivatives for human and veterinary use .
Case Studies
Several studies have documented the applications of this compound:
- Anticancer Research : A study evaluated a series of benzimidazole derivatives for their anticancer properties against the HL-60 cell line. Compounds showed significant apoptotic effects, suggesting their potential as chemotherapeutic agents .
- Antimicrobial Efficacy : Research involving the antibacterial activity of synthesized benzimidazole derivatives indicated promising results against both gram-positive and gram-negative bacteria. The compounds were tested using standard methods such as disc diffusion and broth microdilution, revealing effectiveness comparable to established antibiotics like gentamicin .
- Antifungal Studies : A comparative analysis of antifungal activities against Candida albicans and Aspergillus niger showed that certain derivatives exhibited moderate antifungal activity, with MIC values indicating their potential as therapeutic agents in treating fungal infections .
Propriétés
Numéro CAS |
71635-98-8 |
|---|---|
Formule moléculaire |
C13H9ClN2 |
Poids moléculaire |
228.67 g/mol |
Nom IUPAC |
4-chloro-2-phenyl-1H-benzimidazole |
InChI |
InChI=1S/C13H9ClN2/c14-10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-8H,(H,15,16) |
Clé InChI |
QCPLGVDMLXCVCP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=C3Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















